molecular formula C23H32N2O3 B6117356 5-{[3-(2-hydroxyethyl)-4-(3-phenylpropyl)-1-piperazinyl]methyl}-2-methoxyphenol

5-{[3-(2-hydroxyethyl)-4-(3-phenylpropyl)-1-piperazinyl]methyl}-2-methoxyphenol

Cat. No. B6117356
M. Wt: 384.5 g/mol
InChI Key: RPAHUKRJHLNHSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[3-(2-hydroxyethyl)-4-(3-phenylpropyl)-1-piperazinyl]methyl}-2-methoxyphenol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as MEP and has been studied extensively for its biochemical and physiological effects. In

Scientific Research Applications

MEP has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is its potential as an anti-cancer agent. Several studies have shown that MEP exhibits anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, MEP has been shown to have anti-inflammatory and anti-oxidant properties, which may make it useful for the treatment of inflammatory diseases such as arthritis and neurodegenerative diseases such as Alzheimer's.

Mechanism of Action

The mechanism of action of MEP is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is that MEP inhibits the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, MEP has been shown to induce apoptosis, or programmed cell death, in cancer cells. Further research is needed to fully elucidate the mechanism of action of MEP.
Biochemical and Physiological Effects:
MEP has been shown to have several biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-oxidant properties, MEP has been shown to have anti-microbial activity against a variety of bacterial and fungal pathogens. Additionally, MEP has been shown to have neuroprotective effects, which may make it useful for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of MEP is its high yield and purity, which makes it an attractive compound for research purposes. Additionally, MEP is relatively stable and can be stored for long periods of time without significant degradation. However, one limitation of MEP is its cost, which may limit its use in certain research settings.

Future Directions

There are several future directions for research on MEP. One area of interest is its potential as an anti-cancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further research is needed to fully elucidate the mechanism of action of MEP and to identify potential targets for its therapeutic use. Finally, more research is needed to explore the potential uses of MEP in the treatment of other diseases, such as inflammatory and neurodegenerative diseases.
Conclusion:
In conclusion, 5-{[3-(2-hydroxyethyl)-4-(3-phenylpropyl)-1-piperazinyl]methyl}-2-methoxyphenol is a chemical compound with significant potential for therapeutic applications. Its anti-cancer, anti-inflammatory, and anti-oxidant properties make it an attractive compound for research purposes. Further research is needed to fully elucidate the mechanism of action of MEP and to explore its potential uses in the treatment of other diseases.

Synthesis Methods

The synthesis of MEP involves the reaction of 2-methoxyphenol with 3-(2-hydroxyethyl)-4-(3-phenylpropyl)-1-piperazine in the presence of a catalyst. This reaction results in the formation of MEP, which is then purified through a series of chromatography techniques. The yield of MEP is typically high, making it an attractive compound for research purposes.

properties

IUPAC Name

5-[[3-(2-hydroxyethyl)-4-(3-phenylpropyl)piperazin-1-yl]methyl]-2-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O3/c1-28-23-10-9-20(16-22(23)27)17-24-13-14-25(21(18-24)11-15-26)12-5-8-19-6-3-2-4-7-19/h2-4,6-7,9-10,16,21,26-27H,5,8,11-15,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPAHUKRJHLNHSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(C(C2)CCO)CCCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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